Lipophilicity Reduction: Azaspiro[3.3]heptane Core Lowers logD by up to 1.0 Unit Relative to Piperidine and Morpholine Analogs
The azaspiro[3.3]heptane scaffold, which forms the core of this compound, significantly reduces lipophilicity compared to common six-membered heterocycles used in PROTAC linkers. In a head-to-head analysis of matched molecular pairs, introducing the spirocyclic center lowered the measured logD7.4 by as much as −1.0 relative to the corresponding morpholine, piperidine, or piperazine analogs [1]. This effect is counterintuitive as it adds a carbon atom, but is rationalized by increased basicity and altered solvation [1].
| Evidence Dimension | Lipophilicity (logD7.4) |
|---|---|
| Target Compound Data | logD7.4 reduction: up to −1.0 (class-level, relative to morpholine/piperidine) |
| Comparator Or Baseline | Morpholine, piperidine, or piperazine-containing analogs |
| Quantified Difference | ΔlogD = up to −1.0 |
| Conditions | Matched molecular pair analysis; measured logD7.4 values |
Why This Matters
Lower logD improves aqueous solubility and reduces non-specific protein binding, critical for achieving favorable pharmacokinetic profiles in PROTAC development.
- [1] Degorce S, et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019;10(8):1198–1204. View Source
